2-Amino-(6-amidobiotinyl)pyridine

Übersicht

Beschreibung

2-Amino-(6-amidobiotinyl)pyridine is a fluorescent compound that has gained significant attention in scientific research due to its unique properties. This compound is particularly noted for its ability to tag oligosaccharides, facilitating their detection and analysis in various biological and chemical contexts .

Vorbereitungsmethoden

The synthesis of 2-Amino-(6-amidobiotinyl)pyridine involves several steps. One common method includes the reduction amination of free oligosaccharides, which allows for the efficient tagging of these molecules under non-degrading conditions . The resulting adducts can be purified using reversed-phase high-performance liquid chromatography (HPLC), ensuring high sensitivity and specificity . Industrial production methods typically involve similar synthetic routes but are scaled up to meet commercial demands.

Analyse Chemischer Reaktionen

2-Amino-(6-amidobiotinyl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the compound’s functional groups, potentially altering its fluorescent properties.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s utility in various applications.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions are typically modified versions of the original compound, tailored for specific research applications .

Wissenschaftliche Forschungsanwendungen

2-Amino-(6-amidobiotinyl)pyridine is widely used in scientific research, particularly in the fields of glycobiology and biochemistry. Its primary application is in the tagging of oligosaccharides, which allows for their fractionation and detection using HPLC . This compound is also used to create functional neoglycoprotein equivalents, which are essential for detecting receptors and generating monospecific antibodies . Additionally, it has applications in the sensitive monosaccharide compositional analysis of glycoproteins .

Wirkmechanismus

The mechanism of action of 2-Amino-(6-amidobiotinyl)pyridine involves its ability to form stable complexes with oligosaccharides through reduction amination. This process tags the oligosaccharides, allowing for their detection and analysis. The compound’s biotinyl group interacts with streptavidin or avidin, forming stable complexes that can be used in various biological assays .

Vergleich Mit ähnlichen Verbindungen

2-Amino-(6-amidobiotinyl)pyridine is unique due to its dual functionality as a fluorescent tag and a biotinylated molecule. Similar compounds include:

Biotinylated Diaminopyridine (BAP): This compound also serves as a versatile fluorescent tag for oligosaccharides but may differ in its specific applications and sensitivity.

These compounds share some functional similarities but differ in their specific applications and the nature of their interactions with biological molecules.

Biologische Aktivität

2-Amino-(6-amidobiotinyl)pyridine, a biotinylated pyridine derivative, has garnered attention for its potential biological activities, particularly in biochemical and molecular biology applications. This compound is characterized by its ability to interact with various biomolecules, influencing cellular processes and enzymatic functions. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

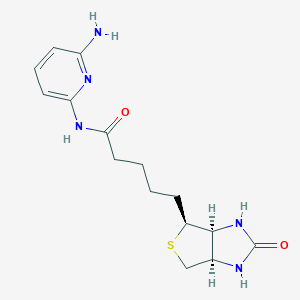

Chemical Structure and Properties

This compound is a pyridine derivative that incorporates an amidobiotin moiety. The structural formula can be represented as follows:

- Molecular Formula : C_14H_18N_4O_3S

- Molecular Weight : 318.38 g/mol

- CAS Number : 153086-93-2

The presence of the biotin group facilitates strong binding to avidin or streptavidin, which is a critical feature for applications in biochemistry and molecular biology.

The biological activity of this compound primarily revolves around its interaction with proteins and enzymes involved in various metabolic pathways.

1. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of enzymes linked to the arachidonic acid pathway, which plays a crucial role in inflammatory responses and platelet aggregation.

2. Binding Affinity

The biotin moiety allows for high-affinity binding to avidin or streptavidin, making it useful in various assays and as a tool for targeting specific biomolecules within cells . This property is particularly beneficial in drug delivery systems where precise targeting is essential.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antiplatelet Activity : A study demonstrated that this compound significantly inhibits platelet aggregation. The mechanism involves the disruption of the arachidonic acid pathway, leading to reduced thromboxane A2 production, which is crucial for platelet activation.

- Binding Studies : Research comparing biotinylated compounds showed that derivatives like this compound exhibit strong binding affinity to lectins, indicating potential applications in glycan recognition studies . This property can be exploited in designing assays for glycan profiling.

- Therapeutic Potential : The compound's ability to modulate enzyme activity suggests its potential use in therapeutic contexts, particularly in conditions characterized by excessive platelet aggregation and inflammation.

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminopyridin-2-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2S/c16-11-5-3-6-12(18-11)19-13(21)7-2-1-4-10-14-9(8-23-10)17-15(22)20-14/h3,5-6,9-10,14H,1-2,4,7-8H2,(H2,17,20,22)(H3,16,18,19,21)/t9-,10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVVZQSPJYVEDP-BHDSKKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934672 | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153086-93-2 | |

| Record name | 2-Amino-(6-amidobiotinyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153086932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.